2-(2H-1,3-BENZODIOXOL-5-YL)-N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]ACETAMIDE HYDROCHLORIDE
Description
This compound is a structurally complex acetamide derivative featuring three distinct pharmacophoric groups:
- 1,3-Benzodioxol-5-yl: A methylenedioxy-substituted aromatic ring commonly associated with metabolic stability and ligand-receptor interactions .
- N-[2-(Dimethylamino)ethyl]: A tertiary amine side chain that improves solubility via protonation, particularly in its hydrochloride salt form .
The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S.ClH/c1-24(2)8-9-25(18(26)11-13-4-6-15-17(10-13)29-12-28-15)21-23-19-16(27-3)7-5-14(22)20(19)30-21;/h4-7,10H,8-9,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGNTWPCNAYWDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)CC3=CC4=C(C=C3)OCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride involves multiple steps:
Formation of Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Formation of Benzothiazole Ring: The benzothiazole ring is typically synthesized by the condensation of o-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reactions: The benzodioxole and benzothiazole rings are then coupled using appropriate linkers and reagents under controlled conditions.
Introduction of Dimethylaminoethyl Group: The dimethylaminoethyl group is introduced through nucleophilic substitution reactions.
Final Assembly and Hydrochloride Formation: The final compound is assembled, and the hydrochloride salt is formed by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions can occur at the benzothiazole ring, especially at the chloro and methoxy substituents.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(2H-1,3-Benzodioxol-5-yl)-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzodioxole and benzothiazole rings may interact with enzymes or receptors, modulating their activity. The dimethylaminoethyl group can enhance the compound’s solubility and bioavailability, facilitating its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Benzothiazol vs. Thiazolidinone Moieties: The target’s 7-Cl-4-OCH₃-benzothiazol group differs from the thiazolidinone ring in . Benzothiazoles are aromatic heterocycles with rigid planar structures, favoring π-π stacking in receptor binding, whereas thiazolidinones are non-aromatic and may act as hydrogen-bond acceptors .
Substituent Effects :
- The 7-Cl and 4-OCH₃ groups on the benzothiazol ring introduce electron-withdrawing and donating effects, respectively, which could fine-tune electronic properties for optimized target engagement compared to simpler chloroacetamides .
Solubility Enhancements: The dimethylaminoethyl-HCl group in the target compound increases polarity and solubility relative to neutral analogs like the benzodioxol-chloroacetamide in .
The target’s structural complexity may improve metabolic stability over simpler analogs .
Research Findings from Structural and Crystallographic Studies
- Crystallography: The benzodioxol-ethyl chloroacetamide analog in exhibits intermolecular N–H···O hydrogen bonding, forming chains along the b-axis.
- Synthesis Challenges: The dimethylaminoethyl and benzothiazol groups likely require multi-step synthetic routes, contrasting with the straightforward preparation of simpler chloroacetamides .
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride is a synthetic molecule that has garnered attention for its potential biological activities. This compound incorporates a benzodioxole moiety, which is often associated with various pharmacological properties, including anticancer and antioxidant activities.
Chemical Structure and Properties
The chemical structure of this compound can be broken down into distinct functional groups:
- Benzodioxole : A bicyclic structure known for its biological activity.
- Benzothiazole : This heterocyclic compound contributes to the compound's potential therapeutic effects.
- Dimethylaminoethyl group : This moiety may enhance solubility and bioavailability.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzodioxole exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines, including Hep3B (hepatocellular carcinoma) and HeLa (cervical cancer) cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2a | Hep3B | 1625.8 | G2-M phase arrest |
| 2b | Hep3B | 2340 | Moderate activity |
In particular, compound 2a has been noted for its ability to induce cell cycle arrest in the G2-M phase, which is critical for halting the proliferation of cancer cells. The study indicated that it performed comparably to doxorubicin, a standard chemotherapeutic agent .
Antioxidant Activity
The antioxidant potential of benzodioxole derivatives has also been evaluated using the DPPH assay. Compounds derived from benzodioxole have shown varying degrees of antioxidant activity, which is crucial for mitigating oxidative stress in cells.
| Compound | DPPH IC50 (µM) |
|---|---|
| 2a | 39.85 |
| Trolox | 7.72 |
The results suggest that while some derivatives exhibit moderate antioxidant activity, others demonstrate potent effects comparable to established antioxidants like Trolox .
The biological activities of this compound are believed to stem from its ability to interact with cellular targets involved in cancer progression and oxidative stress response. The presence of the benzodioxole and benzothiazole rings may facilitate interactions with enzymes or receptors critical for these pathways.
Histone Deacetylase Inhibition
Some studies have reported that similar compounds can act as histone deacetylase (HDAC) inhibitors, which play a significant role in cancer cell proliferation and survival. By inhibiting HDACs, these compounds may promote acetylation of histones, leading to altered gene expression and enhanced apoptosis in cancer cells .
Case Studies
- Study on Hep3B Cells : A detailed examination showed that treatment with compound 2a resulted in a significant reduction in α-fetoprotein secretion, a marker associated with liver cancer progression. The study concluded that compound 2a has promising anticancer activity due to its ability to induce cell cycle arrest and apoptosis .
- Antioxidant Evaluation : In vitro studies indicated that various synthesized benzodioxole derivatives exhibited varying levels of antioxidant activity through DPPH radical scavenging assays. These findings suggest potential applications in preventing oxidative damage in biological systems .
Q & A
Q. What strategies mitigate batch-to-batch variability during scale-up synthesis?
- Methodological Answer :
- Standardize raw material sources (e.g., benzodioxole purity ≥99%).
- Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR spectroscopy) for real-time monitoring.
- Apply statistical process control (SPC) to track critical quality attributes (CQAs) like yield and impurity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
